molecular formula C8H6BrN3 B1376054 1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile CAS No. 1447606-53-2

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile

Cat. No.: B1376054
CAS No.: 1447606-53-2
M. Wt: 224.06 g/mol
InChI Key: UAWOVWVMJPNFRJ-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula C8H6BrN3 It is characterized by a bromopyrimidine moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and cyclopropanecarbonitrile.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropanecarbonitrile, followed by nucleophilic substitution with 5-bromopyrimidine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(5-Chloropyrimidin-2-YL)cyclopropanecarbonitrile: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyrimidin-2-YL)cyclopropanecarbonitrile: Contains a fluorine atom in place of bromine.

    1-(5-Iodopyrimidin-2-YL)cyclopropanecarbonitrile: Features an iodine atom instead of bromine.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-3-11-7(12-4-6)8(5-10)1-2-8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWOVWVMJPNFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile
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1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile
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1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile
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1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile
Reactant of Route 5
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1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile
Reactant of Route 6
1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile

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